molecular formula C8H14O B6147709 2-methylbicyclo[2.2.1]heptan-2-ol CAS No. 5240-73-3

2-methylbicyclo[2.2.1]heptan-2-ol

Cat. No. B6147709
CAS RN: 5240-73-3
M. Wt: 126.2
InChI Key:
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Patent
US05463118

Procedure details

A Grignard reagent was prepared from 96 g (4.0M) of magnesium flakes and 553.0 g (3.9M) of methyl iodide in 600 ml of absolute diethyl ether under a nitrogen gas stream in the conventional manner. 225.0 g (2.05M) of norbornanone (I) (manufactured by Aldrich Chemical Co., Inc.) was added dropwise thereto at room temperature and the resulting mixture was stirred at room temperature over night. The reaction mixture was poured into 800 ml of a saturated aqueous solution of ammonium chloride. The organic phase was collected and dried over anhydrous magnesium sulfate. After evaporation of the ether, the residue was distilled under reduced pressure to give 250.1 g (theoretical yield: 97%) of the aimed compound (II) as a colorless oily material. b.p.: 75° C./18 mmHg.
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
553 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
225 g
Type
reactant
Reaction Step Two
[Compound]
Name
saturated aqueous solution
Quantity
800 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Mg].[CH3:2]I.[CH:4]12[CH2:10][CH:7]([CH2:8][CH2:9]1)[CH2:6][C:5]2=[O:11].[Cl-].[NH4+]>C(OCC)C>[CH3:2][C:5]1([OH:11])[CH2:6][CH:7]2[CH2:10][CH:4]1[CH2:9][CH2:8]2 |f:3.4|

Inputs

Step One
Name
Quantity
96 g
Type
reactant
Smiles
[Mg]
Name
Quantity
553 g
Type
reactant
Smiles
CI
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
225 g
Type
reactant
Smiles
C12C(CC(CC1)C2)=O
Step Three
Name
saturated aqueous solution
Quantity
800 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
at room temperature and the resulting mixture was stirred at room temperature over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporation of the ether
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1(C2CCC(C1)C2)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.